N-(3,4-dichlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

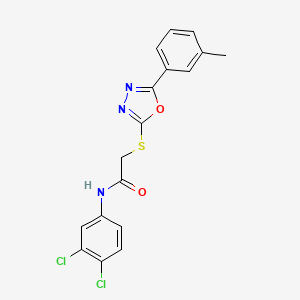

N-(3,4-Dichlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS: 332380-82-2) is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thioacetamide group substituted with a 3,4-dichlorophenyl moiety and an m-tolyl (3-methylphenyl) ring. Its molecular formula is C₁₇H₁₃Cl₂N₃O₂S, with a molecular weight of 394.28 g/mol . The compound is structurally characterized by:

- A 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity.

- A thioether (-S-) bridge connecting the oxadiazole to the acetamide group.

- Electron-withdrawing 3,4-dichlorophenyl and electron-donating m-tolyl substituents, which modulate electronic and steric properties.

Properties

Molecular Formula |

C17H13Cl2N3O2S |

|---|---|

Molecular Weight |

394.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H13Cl2N3O2S/c1-10-3-2-4-11(7-10)16-21-22-17(24-16)25-9-15(23)20-12-5-6-13(18)14(19)8-12/h2-8H,9H2,1H3,(H,20,23) |

InChI Key |

LJAOCSXMQWSBSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Biological Activity

N-(3,4-dichlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound incorporates a 1,3,4-oxadiazole moiety, which is known for its significant pharmacological properties, particularly in anticancer research. This article summarizes the biological activity of this compound based on recent studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 394.3 g/mol. The compound features a dichlorophenyl group and a thioacetamide linkage to a 1,3,4-oxadiazole ring, which contributes to its biological activity .

Research indicates that compounds containing the 1,3,4-oxadiazole structure exhibit various mechanisms of action against cancer cells. These mechanisms include:

- Inhibition of Enzymes : Targeting thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation .

- Antitumor Activity : Demonstrated through cytotoxic effects against multiple cancer cell lines by inducing apoptosis and inhibiting cell growth .

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound. The following table summarizes the findings on its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon) | 3.29 | Induction of apoptosis |

| H460 (Lung) | 10.0 | Inhibition of tubulin polymerization |

| MCF-7 (Breast) | 0.28 | Cell cycle arrest and apoptosis |

| PC3 (Prostate) | 8.0 | Inhibition of cell proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness across different cancer types .

Antimicrobial Activity

Beyond its anticancer properties, oxadiazole derivatives have shown promise in antimicrobial applications. The compound's structural characteristics suggest potential activity against various bacterial strains and fungi .

Case Studies

A notable study demonstrated that derivatives similar to this compound exhibited excellent metabolic stability and bioavailability. For instance, compound 3a from related research showed effective inhibition against Mycobacterium tuberculosis with a long half-life and significant concentration in target organs .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives of oxadiazole have shown significant growth inhibition against various cancer cell lines. The compound N-(3,4-dichlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has been evaluated for its cytotoxic effects against multiple cancer types.

- Case Study : In a study assessing various oxadiazole derivatives, it was found that compounds similar to this compound displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against different cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. The oxadiazole scaffold has been associated with activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study evaluating similar oxadiazole derivatives demonstrated effective antibacterial activity against strains like Bacillus cereus and Bacillus thuringiensis. The synthesized compounds showed better efficacy against Gram-positive bacteria compared to Gram-negative ones .

Summary of Findings

| Application | Activity Type | Target Cells/Organisms | Efficacy |

|---|---|---|---|

| Anticancer | Cytotoxicity | MCF7 (breast), HCT116 (colon) | PGIs of 51% - 86% |

| Antimicrobial | Bactericidal | Bacillus species | Significant activity against Gram-positive bacteria |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s biological and physicochemical properties can be contextualized against analogs with variations in substituents, heterocyclic cores, or functional groups. Below is a systematic comparison:

Structural and Physicochemical Comparisons

Key Observations :

- Halogen Effects : Chlorine substituents (e.g., 3,4-dichloro in the target compound) enhance electrophilicity and binding to hydrophobic pockets in biological targets, as seen in Compound 154 (IC₅₀: 3.8 μM against A549 lung cancer cells) .

- Heterocyclic Modifications : Replacement of oxadiazole with thiadiazole (e.g., in compounds) reduces aromaticity and alters hydrogen-bonding capacity, impacting solubility and activity .

- Substituent Position : m-Tolyl (meta-methyl) in the target compound provides steric bulk without significant electronic disruption, contrasting with para-substituted analogs (e.g., 4-sulfamoylphenyl in 4b ), which exhibit higher polarity.

Structure-Activity Relationship (SAR) Insights

Halogenation : Chlorine or bromine at aryl positions (e.g., 3,4-dichlorophenyl in the target compound) enhances cytotoxicity and target affinity by increasing hydrophobic interactions .

Heterocyclic Core : 1,3,4-Oxadiazole derivatives generally outperform thiadiazole analogs in metabolic stability and enzymatic inhibition .

Substituent Flexibility : m-Tolyl groups balance steric and electronic effects, whereas bulkier groups (e.g., diphenyl in ) may reduce bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3,4-dichlorophenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) between 3,4-dichlorophenylacetic acid derivatives and aminothiazole/oxadiazole precursors under reflux in dichloromethane with triethylamine as a base. Reaction progress is monitored by TLC, followed by recrystallization from methanol/acetone mixtures to obtain pure crystals .

- Key Steps :

- Acid activation using carbodiimide.

- Nucleophilic substitution at the thioacetamide sulfur.

- Purification via recrystallization.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography resolves the twisted conformation between the dichlorophenyl and oxadiazole rings (e.g., 61.8° dihedral angle) and identifies intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice .

- NMR spectroscopy (¹H/¹³C) confirms substituent connectivity, such as the thioacetamide (–S–CO–N–) linkage and meta-tolyl group integration.

- IR spectroscopy verifies functional groups (e.g., C=O at ~1680 cm⁻¹, C–S at ~680 cm⁻¹) .

Q. What role do substituents (e.g., 3,4-dichlorophenyl, m-tolyl) play in the compound’s reactivity?

- Methodology :

- The 3,4-dichlorophenyl group enhances electrophilicity via electron-withdrawing effects, facilitating nucleophilic attack during coupling reactions.

- The m-tolyl group on the oxadiazole ring contributes steric bulk, influencing solubility and intermolecular interactions .

- Substituent effects are analyzed via comparative synthesis (e.g., substituting m-tolyl with phenyl or halogenated analogs) and monitoring reaction yields .

Q. What purification strategies are effective for isolating the compound?

- Methodology :

- Recrystallization from polar aprotic solvents (e.g., DMSO/water or methanol/acetone mixtures) removes unreacted precursors.

- Column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts from thioacetamide intermediates .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in antimicrobial studies?

- Methodology :

- Synthesize analogs with variations in the dichlorophenyl, oxadiazole, or thioacetamide moieties.

- Evaluate antimicrobial activity via MIC assays against Gram-positive/negative bacteria. Correlate substituent electronic properties (Hammett constants) with bioactivity trends .

- Computational docking (e.g., AutoDock Vina) identifies binding interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. How can contradictory data on melting points or yields from different synthetic routes be resolved?

- Methodology :

- Compare reaction conditions (e.g., solvent polarity, temperature). For example, yields drop in non-polar solvents due to poor intermediate solubility .

- Analyze impurities via HPLC-MS to identify side products (e.g., unreacted chloroacetyl chloride).

- Optimize stoichiometry (e.g., excess aminothiazole to drive coupling completion) .

Q. What computational methods validate the compound’s conformational stability and electronic properties?

- Methodology :

- DFT calculations (B3LYP/6-31G*) model the twisted geometry observed in X-ray data and predict frontier molecular orbitals (HOMO-LUMO gaps) for redox behavior .

- Molecular dynamics simulations assess solvation effects on aggregation in aqueous environments .

Q. How can biological evaluation be designed to assess the compound’s enzyme inhibition potential?

- Methodology :

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.

- Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in macrophage models .

- Metabolic stability : Use liver microsomes to predict pharmacokinetic profiles .

Q. What alternative synthetic pathways could improve scalability or reduce hazardous byproducts?

- Methodology :

- Replace POCl₃ (toxic) with greener coupling agents (e.g., polymer-supported carbodiimides).

- Explore microwave-assisted synthesis to reduce reaction time and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.